molecular formula C20H24FN3O2 B10754857 N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide

N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide

Cat. No.: B10754857
M. Wt: 357.4 g/mol
InChI Key: BEFOBMGNAJJGSD-UHFFFAOYSA-N
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Description

Repligen 136 is a selective inhibitor of histone deacetylase 3 (HDAC3). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have been studied for their potential therapeutic applications in cancer and other diseases. Repligen 136 specifically targets HDAC3, making it a valuable tool for studying the role of this enzyme in various biological processes .

Preparation Methods

The synthetic routes and reaction conditions for Repligen 136 are proprietary and not publicly disclosed. general methods for synthesizing histone deacetylase inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Repligen 136 undergoes various chemical reactions, including:

    Oxidation: Repligen 136 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Repligen 136 to its reduced forms.

    Substitution: Repligen 136 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Repligen 136 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HDAC3 in chemical reactions and processes.

    Biology: Employed in research to understand the biological functions of HDAC3 in cellular processes, including gene expression and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where HDAC3 plays a critical role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC3.

Mechanism of Action

Repligen 136 exerts its effects by selectively inhibiting the activity of HDAC3. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of Repligen 136 include HDAC3 and its associated protein complexes. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Repligen 136 is unique in its selective inhibition of HDAC3 compared to other histone deacetylase inhibitors, which may target multiple HDAC isoforms. Similar compounds include:

Repligen 136’s specificity for HDAC3 makes it a valuable tool for studying the distinct roles of this enzyme in various biological contexts and for developing targeted therapies with potentially fewer side effects compared to pan-HDAC inhibitors.

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide

InChI

InChI=1S/C20H24FN3O2/c1-14-6-8-15(9-7-14)20(26)23-12-4-2-3-5-19(25)24-18-11-10-16(21)13-17(18)22/h6-11,13H,2-5,12,22H2,1H3,(H,23,26)(H,24,25)

InChI Key

BEFOBMGNAJJGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=C(C=C(C=C2)F)N

Origin of Product

United States

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